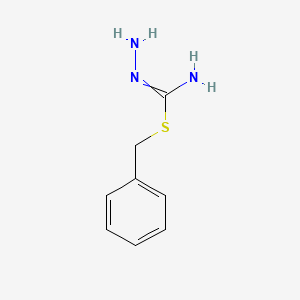
3,3'-(Hydrazine-1,1-diyl)dipropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Hydrazine-1,1-diyl)dipropanoic acid is a chemical compound characterized by the presence of a hydrazine group linked to two propanoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydrazine-1,1-diyl)dipropanoic acid typically involves the reaction of hydrazine with a suitable precursor that contains propanoic acid groups. One common method is the reaction of hydrazine hydrate with 3-bromopropanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3,3’-(Hydrazine-1,1-diyl)dipropanoic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Hydrazine-1,1-diyl)dipropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The propanoic acid groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the propanoic acid groups under acidic or basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted propanoic acid derivatives.
Applications De Recherche Scientifique
3,3’-(Hydrazine-1,1-diyl)dipropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving hydrazine derivatives.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3,3’-(Hydrazine-1,1-diyl)dipropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(2,5-Pyrazinediyl)dipropanoic acid: Similar structure but contains a pyrazine ring instead of a hydrazine group.
3,3’-(1H-Benzimidazole-1,2-diyl)dipropanoic acid: Contains a benzimidazole ring, offering different chemical properties and reactivity.
Uniqueness
3,3’-(Hydrazine-1,1-diyl)dipropanoic acid is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different functional groups or ring structures.
Propriétés
Numéro CAS |
54685-82-4 |
|---|---|
Formule moléculaire |
C6H12N2O4 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
3-[amino(2-carboxyethyl)amino]propanoic acid |
InChI |
InChI=1S/C6H12N2O4/c7-8(3-1-5(9)10)4-2-6(11)12/h1-4,7H2,(H,9,10)(H,11,12) |
Clé InChI |
GWVWCTPNCKESFB-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCC(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14628790.png)
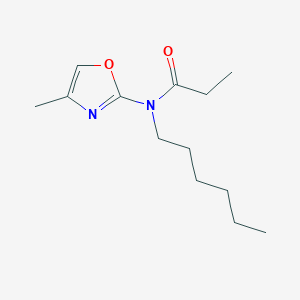
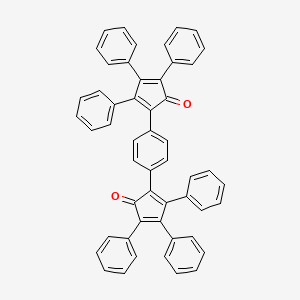
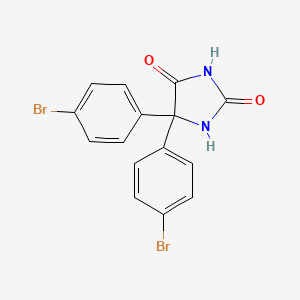

![1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B14628807.png)


![1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14628813.png)

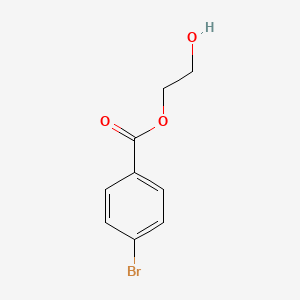
![(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol](/img/structure/B14628832.png)
